4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one
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Overview
Description
4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one is a complex organic compound with the molecular formula C19H16N4O2 and a molecular weight of 332.36 g/mol This compound features a quinoline and pyridine moiety linked through a carbonyl group to a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-2-yl)quinoline-4-carboxylic acid with piperazin-2-one under specific conditions . The reaction may require catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various piperazine derivatives .
Scientific Research Applications
4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and piperazine derivatives, such as:
- 2-(Pyridin-2-yl)quinoline
- Piperazin-2-one derivatives
- Quinoline-4-carboxylic acid derivatives
Uniqueness
What sets 4-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}piperazin-2-one apart is its unique combination of a quinoline and pyridine moiety linked to a piperazinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-(2-pyridin-2-ylquinoline-4-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C19H16N4O2/c24-18-12-23(10-9-21-18)19(25)14-11-17(16-7-3-4-8-20-16)22-15-6-2-1-5-13(14)15/h1-8,11H,9-10,12H2,(H,21,24) |
InChI Key |
MXMRYDLUNXVNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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